molecular formula C21H18Br2N2O4 B329941 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

Cat. No.: B329941
M. Wt: 522.2 g/mol
InChI Key: XEOJIKCXWHQNGU-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoic acid moiety, and multiple bromine atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the benzoic acid moiety: This step involves the coupling of the pyrazole intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC.

    Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo and benzoic acid moieties but lacks the pyrazole ring and isopropoxy group.

    3,5-Dibromo-2-hydroxybenzoic acid: Similar bromination pattern but different functional groups.

    3,5-Dibromo-4-hydroxybenzaldehyde: Contains a formyl group instead of the pyrazole and isopropoxy groups.

Uniqueness

The uniqueness of 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the pyrazole ring, in particular, sets it apart from other similar compounds and may contribute to its specific interactions with biological targets.

Properties

Molecular Formula

C21H18Br2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

3-[(4Z)-4-[(3,5-dibromo-2-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H18Br2N2O4/c1-11(2)29-19-14(7-15(22)10-18(19)23)9-17-12(3)24-25(20(17)26)16-6-4-5-13(8-16)21(27)28/h4-11H,1-3H3,(H,27,28)/b17-9-

InChI Key

XEOJIKCXWHQNGU-MFOYZWKCSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC(=C2OC(C)C)Br)Br)C3=CC=CC(=C3)C(=O)O

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C(=CC(=C2)Br)Br)OC(C)C)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC(C)C)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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